4-(2-Nitrophenyl)morpholin-3-one

Pharmaceutical Analysis Impurity Profiling Reference Standards

Securing the correct 2-nitrophenyl regioisomer is vital for Rivaroxaban impurity method validation and synthesis of 4-(2-aminophenyl)-3-morpholinone. This compound (CAS 845729-41-1) delivers exact identity as Impurity 68/100, eliminating false positives from 3- or 4-nitrophenyl isomers. • High-purity reference standard for HPLC system suitability and quantitative analysis. • Direct precursor for aminophenyl morpholinone scaffolds. • Ready stock with full analytical certification for immediate method development.

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 845729-41-1
Cat. No. B2484730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)morpholin-3-one
CAS845729-41-1
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-3-1-2-4-9(8)12(14)15/h1-4H,5-7H2
InChIKeyOXVFGUUCIPAZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)morpholin-3-one Reference Standard Overview


4-(2-Nitrophenyl)morpholin-3-one (CAS: 845729-41-1) is a heterocyclic compound of the phenylmorpholine class, characterized by a morpholin-3-one core substituted with a 2-nitrophenyl group. Its primary documented utility is as a key synthetic intermediate in the preparation of 4-(2-aminophenyl)-3-morpholinone, a reagent for morpholine-based pharmaceuticals . Critically, it is also recognized as an impurity (commonly designated Impurity 68 or Impurity 100) in the anticoagulant drug Rivaroxaban [1]. This dual role necessitates its procurement as a high-purity analytical reference standard for method development, validation, and quality control in pharmaceutical manufacturing.

Rivaroxaban impurity reference standard for method development & QC
Synthetic intermediate to 4-(2-aminophenyl)-3-morpholinone
High-purity analytical standard with confirmed impurity identity

Why Isomeric Variants Cannot Be Interchanged


Substitution with generic morpholin-3-one derivatives or even positional isomers (e.g., 3- or 4-nitrophenyl variants) is not feasible for users with specific synthetic or analytical goals. The compound's value is precisely tied to its unique 2-nitrophenyl substitution pattern, which governs its reactivity as a synthetic intermediate and its specific retention time and spectral characteristics as a Rivaroxaban-related impurity . Using the 4-nitrophenyl isomer (CAS 446292-04-2) or the parent unsubstituted morpholin-3-one would yield different reaction pathways or fail to co-elute with the target impurity in chromatographic methods, rendering them useless for intended pharmaceutical quality control applications [1].

Isomer mismatch

4‑nitrophenyl isomer (CAS 446292‑04‑2) may not co‑elute with the target impurity, limiting direct substitution in impurity profiling methods.

Core mismatch

Unsubstituted morpholin‑3‑one yields different reaction pathways and cannot serve as a precursor to the 2‑aminophenyl derivative.

Key Differentiators for Informed Procurement


Rivaroxaban Impurity Designation vs. Other Isomers

4-(2-Nitrophenyl)morpholin-3-one is unequivocally identified and documented as an impurity in Rivaroxaban (designated Impurity 68 or 100) in multiple supplier catalogs and chemical databases . In contrast, its positional isomer, 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2), is not cataloged as a Rivaroxaban impurity and possesses distinct physicochemical properties, making it unsuitable for this critical application [1].

Regulatory identity
Source review
Designated as Rivaroxaban Impurity 68/100; 4‑nitrophenyl isomer is not cataloged as a Rivaroxaban impurity.
Correct isomer identity is required for impurity profiling; positional isomer may not co‑elute.
Review supplier catalog documentation to confirm impurity designation.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Melting Point vs. Unsubstituted Core

The introduction of the 2-nitrophenyl group dramatically alters the solid-state properties of the morpholinone core. 4-(2-Nitrophenyl)morpholin-3-one exhibits a reported melting point range of 134-136 °C . This contrasts sharply with the parent compound, morpholin-3-one, which is typically reported as a low-melting solid or liquid near room temperature .

Melting point
Data to verify
134–136 °C vs. ~20–30 °C (morpholin‑3‑one)
Higher melting point supports identity confirmation and easier handling.
Reported range; confirm against supplier certificate of analysis.
Physical Characterization Analytical Chemistry Solid State

Storage Conditions vs. Unstable Derivatives

Recommended storage for 4-(2-Nitrophenyl)morpholin-3-one is in a refrigerator at 2-8°C . This contrasts with certain other substituted morpholinones that are reported to require storage at -20°C or lower for long-term stability .

Storage stability
Class‑level
2–8 °C refrigeration recommended; some morpholinone derivatives require −20 °C.
Standard refrigeration reduces cold chain complexity for routine use.
Class‑level inference; verify lot‑specific storage recommendation.
Stability Studies Material Storage Analytical Reference

4-(2-Nitrophenyl)morpholin-3-one Procurement Scenarios


Rivaroxaban HPLC/UPLC Method Development & Validation

Procuring 4-(2-Nitrophenyl)morpholin-3-one as a characterized reference standard is essential for analytical laboratories developing or validating chromatographic purity methods for Rivaroxaban Active Pharmaceutical Ingredient (API) and finished dosage forms [1]. Its specific identity as an impurity ensures accurate peak identification, system suitability assessment, and quantitative determination of this specific process-related or degradation impurity.

4-(2-Aminophenyl)-3-morpholinone Synthesis

This compound serves as the direct precursor to 4-(2-Aminophenyl)-3-morpholinone via reduction of the nitro group [1]. For chemists synthesizing novel morpholine-based pharmaceuticals or exploring structure-activity relationships (SAR) around the 2-anilinomorpholinone scaffold, the high-purity nitro compound is a required starting material to ensure the quality of downstream intermediates.

Rivaroxaban Batch Release QC Testing

In a commercial QC setting, this compound is used as a reference standard for routine batch release testing of Rivaroxaban drug substance and product [1]. Quantifying the Impurity 68/100 level against a well-characterized standard demonstrates compliance with regulatory impurity limits specified in pharmacopeial monographs or internal specifications, a mandatory step before product distribution .

Application
Selection Property
Validation Focus
Rivaroxaban impurity method development & validation
Confirmed impurity identity and chromatographic behavior
Peak identification, system suitability, and specificity evaluation
Synthesis of 4‑(2‑aminophenyl)‑3‑morpholinone
High‑purity nitro precursor suitable for reduction
Reduction yield and downstream intermediate quality
Rivaroxaban batch release QC testing
Traceable impurity reference standard
Quantitative impurity determination and pharmacopeial limit verification
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